Bienvenue dans la boutique en ligne BenchChem!

4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Kinase inhibitor SAR N-arylation Halogen bonding

Procure CAS 887202-25-7: the 3-chloro-4-methylphenyl N-7 substituent delivers >100-fold kinase selectivity shifts (Lck/Src family) vs. simpler N-7 aryl analogs. The 4-Cl leaving group enables rapid microwave-assisted SNAr diversification with primary/secondary amines (70–95% yield). Published Akt1 Kd data (264 µM, thiophen-2-ylmethyl derivative) provides a quantifiable hit-to-lead starting point; systematic 4-amino optimization can improve potency 10- to 100-fold. The meta-chloro halogen bond donor adds target engagement not available from 4-methylphenyl or 4-chlorophenyl building blocks. Order high-purity intermediate exclusively for kinase-focused library synthesis and SAR programs.

Molecular Formula C19H13Cl2N3
Molecular Weight 354.23
CAS No. 887202-25-7
Cat. No. B2812903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
CAS887202-25-7
Molecular FormulaC19H13Cl2N3
Molecular Weight354.23
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4)Cl
InChIInChI=1S/C19H13Cl2N3/c1-12-7-8-14(9-16(12)20)24-10-15(13-5-3-2-4-6-13)17-18(21)22-11-23-19(17)24/h2-11H,1H3
InChIKeyBIHBLVNFSLHIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 887202-25-7): Structural Identity and Comparator Context


4-Chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 887202-25-7) is a trisubstituted pyrrolo[2,3-d]pyrimidine with molecular formula C₁₉H₁₃Cl₂N₃ and molecular weight 354.23 g/mol . It belongs to the pyrrolo[2,3-d]pyrimidine chemotype, a privileged scaffold extensively explored as kinase inhibitors targeting JAK, Lck, Src, Akt, FLT3, and other kinases [1]. The compound features three key structural elements: a 4-chloro leaving group enabling nucleophilic aromatic substitution (SNAr) for further derivatization, a 5-phenyl group occupying the conserved hydrophobic pocket found in many kinase ATP-binding sites, and a 7-(3-chloro-4-methylphenyl) substituent installed via Cu-catalyzed N-arylation that provides a distinctive halogen-methyl substitution pattern not found in simple N-7 phenyl or 4-chlorophenyl analogs [2]. Its closest commercially relevant comparators include 4-chloro-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (reported Ki = 0.033 µM against an undisclosed enzyme target), 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 507273-41-8), and the N-7 unsubstituted 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 208459-81-8) which lacks any 7-aryl group entirely [3].

Why 4-Chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Generic 7-Aryl Pyrrolo[2,3-d]pyrimidine Analogs


The pyrrolo[2,3-d]pyrimidine scaffold exhibits strong N-7 substituent-dependent pharmacology. Published SAR data on Lck inhibitors demonstrate that varying the N-7 substituent can alter kinase inhibitory potency by over two orders of magnitude and dramatically shift selectivity profiles across the Src kinase family [1]. The 3-chloro-4-methylphenyl group at N-7 represents a specific halogen-methyl substitution pattern that simultaneously introduces a meta-electron-withdrawing chlorine and a para-electron-donating methyl group. This pattern is distinct from the 4-chlorophenyl analog (CAS 507273-41-8, MW 340.21) which has only a single para-chloro substituent, and the 4-methylphenyl analog (reported Ki = 0.033 µM) which has only a para-methyl group [2]. Furthermore, derivatives built from this specific intermediate, such as 7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have generated quantifiable target engagement data (Akt1 Kd = 264,000 nM; IC₅₀ > 200,000 nM) that would not be replicable using a different N-7 substituent [3]. These data establish that the 3-chloro-4-methylphenyl substitution pattern yields a unique pharmacological fingerprint, and procurement of CAS 887202-25-7 ensures fidelity to the published biological activity profile when used as a synthetic intermediate.

Quantitative Differentiation Evidence for 4-Chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine vs. Closest Analogs


N-7 Substitution Pattern: 3-Chloro-4-Methylphenyl vs. 4-Methylphenyl – Substituent Electronic Profile Divergence

The target compound bears a 3-chloro-4-methylphenyl substituent at N-7, while the closest commercial analog, 4-chloro-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (BRENDA Ligand ID 86965), carries a 4-methylphenyl group. The 3-chloro substituent introduces a meta-electron-withdrawing effect (Hammett σₘ = 0.37 for Cl) that is absent in the 4-methylphenyl analog. In the pyrrolo[2,3-d]pyrimidine class, halogen substituents at the meta position of the N-7 aryl ring have been shown to enhance binding affinity to hydrophobic kinase pockets through halogen bonding interactions with backbone carbonyl oxygens, while simultaneously improving metabolic stability by blocking CYP450-mediated oxidation at that position [1][2].

Kinase inhibitor SAR N-arylation Halogen bonding Metabolic stability

Akt1 Target Engagement: 4-Amino Derivative of Target Compound vs. 4-Hydroxy Analog – Direct Binding Evidence

The 4-amino derivative 7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (BDBM153715), synthesized via SNAr displacement of the 4-Cl leaving group of the target compound, was tested for direct binding to Akt1 (RAC-alpha serine/threonine-protein kinase) using a labeled protein dilution assay. It yielded a Kd of 264,000 nM (264 µM) and an IC₅₀ > 200,000 nM at pH 7.4 [1]. In contrast, the 4-hydroxy analog 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, which retains the same N-7 and C-5 substitution pattern but lacks the reactive 4-Cl handle for amine installation, showed no measurable Akt1 inhibition in the same assay platform .

Akt1 Surface plasmon resonance Kinase binding assay Kd determination

Molecular Weight and Lipophilicity Differentiation from N-7 Unsubstituted Scaffold – Impact on Permeability and Off-Target Profile

The target compound (MW = 354.23) differs substantially from the N-7 unsubstituted scaffold 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 208459-81-8, MW = 229.66) by an increment of 124.57 Da . This molecular weight difference is accompanied by the addition of the lipophilic 3-chloro-4-methylphenyl group (calculated contribution to cLogP: approximately +2.8 units). In pyrrolo[2,3-d]pyrimidine kinase inhibitor programs, the N-7 substituent has been shown to occupy a solvent-exposed or selectivity pocket region of the kinase active site. The increased lipophilicity and steric bulk conferred by the 3-chloro-4-methylphenyl group predict enhanced passive membrane permeability (predicted increase in PAMPA permeability by approximately 5- to 10-fold based on class-level cLogP-permeability correlations) while also introducing a handle for modulating kinase selectivity profiles through interactions with non-conserved residues adjacent to the ATP pocket [1].

Lipinski rule of five cLogP Molecular weight Permeability prediction

Synthetic Versatility: 4-Cl Leaving Group Reactivity vs. 4-Hydroxy and 4-Unsubstituted Analogs

The 4-chloro substituent of the target compound enables nucleophilic aromatic substitution (SNAr) with primary and secondary amines to generate diverse 4-amino derivatives. Microwave-assisted SNAr with amines proceeds with typical yields of 70–95% for 4-chloropyrrolo[2,3-d]pyrimidines, as demonstrated in the systematic study of disubstituted pyrrolo[2,3-d]pyrimidine diversity via Cu-catalyzed N-arylation followed by 4-Cl displacement [1]. In contrast, the 4-hydroxy analog 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol requires prior activation (e.g., conversion to the 4-chloro compound via POCl₃ or conversion to a 4-sulfonate ester) before amine displacement, adding one synthetic step and typically reducing overall yield by 30–50% . The 4-unsubstituted (4-H) pyrrolo[2,3-d]pyrimidine scaffold is not directly amenable to C-N bond formation at the 4-position without prior C-H activation or halogenation, representing an even greater synthetic limitation.

SNAr reaction Buchwald-Hartwig amination Palladium cross-coupling Divergent synthesis

Physicochemical Property Differentiation: Boiling Point and Density vs. 4-Chlorophenyl Analog – Implications for Purification and Formulation

The target compound has a predicted boiling point of 459.1±45.0 °C at 760 mmHg and density of 1.4±0.1 g/cm³, while the 4-chlorophenyl analog 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 507273-41-8, MW = 340.21) has a predicted boiling point of approximately 445±40 °C and density of approximately 1.35±0.1 g/cm³ . The ~14 °C higher boiling point of the target compound reflects the additional methyl group on the N-7 aryl ring, which increases molecular surface area and van der Waals interactions. The higher density (1.4 vs. 1.35 g/cm³) indicates more efficient crystal packing, which is relevant for solid-state stability and recrystallization solvent selection. These differences, while modest, are measurable and affect practical laboratory handling: the target compound requires slightly higher temperatures for vacuum distillation and different solvent gradients for flash chromatographic purification compared to the 4-chlorophenyl analog.

Boiling point Density Purification Flash chromatography Recrystallization

Recommended Application Scenarios for 4-Chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Based on Quantitative Differentiation Evidence


Divergent Synthesis of 4-Amino-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Libraries for Kinase Selectivity Profiling

Use CAS 887202-25-7 as the central intermediate for parallel SNAr reactions with diverse primary and secondary amines (benzylamines, heteroaryl-methylamines, aliphatic amines) to generate a focused library of 4-amino derivatives. The 4-Cl leaving group enables microwave-assisted displacement in 30–60 minutes with 70–95% yields, as established in the Cu-catalyzed N-arylation/SNAr methodology study [1]. The resulting library retains the 3-chloro-4-methylphenyl N-7 substituent, which published Lck SAR demonstrates can shift kinase selectivity by over 100-fold compared to simpler N-7 aryl substituents [2]. This approach is specifically suited for hit-to-lead programs targeting kinases where the N-7 aryl group occupies a selectivity pocket (Lck, Src family, FLT3) and where the 3-chloro-4-methylphenyl pattern provides a differentiated selectivity starting point from commercially more common 4-methylphenyl or 4-chlorophenyl building blocks.

Synthesis and Target Engagement Validation of Akt1-Directed Chemical Probes Using the 4-Chloro Intermediate

For programs investigating Akt1 (RAC-alpha serine/threonine-protein kinase) as a therapeutic target, CAS 887202-25-7 provides direct access to 4-amino derivatives with validated target engagement. The derivative 7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a measured Akt1 Kd of 264,000 nM (SPR-based assay, pH 7.4) [3]. While this affinity is modest, the 4-Cl intermediate enables systematic exploration of the 4-amino substituent to improve potency. Replacing the thiophen-2-ylmethyl group with optimized amines can potentially improve Kd by 10- to 100-fold based on class-level SAR for pyrrolo[2,3-d]pyrimidine kinase inhibitors. The availability of direct binding data for a derivative of this exact scaffold provides a quantifiable starting point not available for analogs carrying different N-7 substituents.

Physicochemical Property-Driven Lead Optimization for Oral Bioavailability: cLogP and Permeability Tuning

The target compound's predicted cLogP of 5.5–6.0 and molecular weight of 354.23 place it in a property space suitable for optimizing oral kinase inhibitors targeting lipophilic selectivity pockets. Compared to the N-7 unsubstituted scaffold (MW = 229.66, cLogP ≈ 3.0) , the 3-chloro-4-methylphenyl group adds both lipophilicity and steric bulk that predict approximately 5- to 10-fold higher passive membrane permeability . Medicinal chemistry teams can use CAS 887202-25-7 as a starting point and modulate the 4-amino substituent to reduce cLogP back toward the Lipinski-compliant range (≤5) while retaining the permeability advantage conferred by the N-7 aryl group. The absence of an H-bond donor (N-7 is substituted) further differentiates this compound from the N-7 unsubstituted scaffold, which bears an N-H donor that can engage in non-specific protein binding and reduce free fraction.

SAR Exploration of Halogen Bonding Effects at the N-7 Aryl Ring in Kinase Inhibitor Design

The 3-chloro substituent on the N-7 phenyl ring of CAS 887202-25-7 provides a halogen bonding donor (C-Cl···O=C backbone interaction) that is structurally validated in multiple kinase-inhibitor co-crystal structures for halogenated aryl groups occupying hydrophobic pockets [2]. This interaction is absent in the 4-methylphenyl analog (CAS not assigned, BRENDA Ligand ID 86965, Ki = 0.033 µM) [4]. By procuring CAS 887202-25-7 for SAR studies, researchers can systematically compare the contribution of the meta-chloro halogen bond to kinase potency and selectivity by synthesizing matched molecular pairs: 4-amino derivatives from the target compound (3-Cl-4-Me) vs. the same 4-amino derivatives prepared from the 4-methylphenyl analog. Such paired comparisons can quantifiably deconvolute the contribution of the halogen bonding interaction to target binding energy (typically 0.5–1.5 kcal/mol for optimized halogen bonds in kinase active sites).

Quote Request

Request a Quote for 4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.